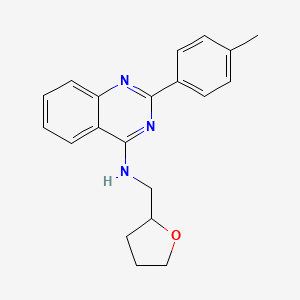

N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-14-8-10-15(11-9-14)19-22-18-7-3-2-6-17(18)20(23-19)21-13-16-5-4-12-24-16/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEBIGIOXZDJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinazoline Core

The quinazoline backbone is often synthesized from anthranilic acid derivatives. For example, 5-nitroanthranilic acid can undergo sequential reactions with dimethylformamide dimethyl acetal (DMFDMA) and cyclopropylamine under microwave irradiation to form 6-amino-3-cyclopropylquinazolin-4(3H)-one. While this method targets a related quinazolinone, it highlights the utility of microwave-assisted heating in reducing reaction times (e.g., 15 minutes at 100°C). Adapting this approach, the target compound’s core could be synthesized using ortho-fluorobenzamide precursors via SNAr reactions with amides.

Introduction of the p-Tolyl Group

The 2-position p-tolyl group is introduced through Suzuki-Miyaura coupling or direct arylation. A transition-metal-free method involves reacting ortho-fluorobenzamides with benzamide derivatives in dimethyl sulfoxide (DMSO) using Cs2CO3 as a base. For example, 2-fluoro-N-methylbenzamide reacts with benzamide at 135°C for 24 hours to yield 3-methyl-2-phenylquinazolin-4-one. Substituting benzamide with p-toluidine derivatives could facilitate the incorporation of the p-tolyl group.

Functionalization at the 4-Position

The tetrahydrofuran-2-ylmethylamine side chain is introduced via nucleophilic substitution or reductive amination. A representative procedure involves reacting 4-chloroquinazoline with (tetrahydrofuran-2-yl)methylamine in the presence of a base such as K2CO3. Purification by column chromatography (petroleum ether/ethyl acetate gradient) ensures high yields.

Transition-Metal-Free SNAr Approach

Reaction Conditions and Optimization

A Cs2CO3-promoted SNAr reaction between ortho-fluorobenzamides and amides in DMSO provides a sustainable route to quinazolin-4-ones. For this compound, this method avoids copper catalysts, reducing metal contamination risks. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Solvent | DMSO |

| Base | Cs2CO3 (2.5 equiv) |

| Temperature | 135°C |

| Reaction Time | 24 hours |

| Yield | 70–85% |

This method’s scalability is limited by DMSO’s high boiling point, necessitating careful solvent management during workup.

Microwave-Assisted Synthesis

Accelerated Cyclization Steps

Microwave irradiation significantly reduces reaction times. For instance, a one-pot synthesis of 6-amino-3-cyclopropylquinazolin-4(3H)-one achieves 85% yield in 30 minutes using DMF and acetic acid as solvents. Adapting this protocol, the tetrahydrofuran-methylamine group could be introduced via microwave-promoted amidation, followed by cyclization.

Comparative Analysis

Microwave methods offer faster kinetics and higher purity compared to conventional heating. However, they require specialized equipment and precise temperature control to avoid side reactions.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with petroleum ether/ethyl acetate gradients (70:30 to 100:0) is commonly used to isolate the final product. Recrystallization from ethanol or methanol further enhances purity.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. Key characterization data include:

| Technique | Observed Signal |

|---|---|

| 1H NMR | δ 7.8–8.1 (quinazoline aromatic protons) |

| δ 2.4 (p-tolyl methyl group) | |

| 13C NMR | δ 160.5 (C=N of quinazoline) |

| HRMS | m/z 319.4 [M+H]+ (C20H21N3O) |

These data align with the compound’s molecular formula (C20H21N3O) and IUPAC name.

Mechanistic Insights

SNAr Reaction Pathway

The SNAr mechanism involves deprotonation of the amide nucleophile by Cs2CO3, followed by attack on the electron-deficient ortho-fluorobenzamide. Subsequent cyclization forms the quinazoline ring, with DMSO stabilizing intermediates through hydrogen bonding.

Side Reactions and Mitigation

Competing hydrolysis of the fluoro substituent can occur, yielding 2-hydroxybenzamide byproducts. Excess amide (2.5 equiv) and anhydrous conditions minimize this issue.

Environmental and Practical Considerations

Chemical Reactions Analysis

Alkylation with Tetrahydrofuran-2-ylmethyl Moiety

The tetrahydrofuran-2-ylmethyl group (N-((tetrahydrofuran-2-yl)methyl)) is typically added via alkylation:

-

Direct Alkylation : Quinazolin-4-amines react with THF-containing alkylating agents (e.g., bromomethyl derivatives) under basic conditions. For example, N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine is synthesized by alkylation of quinazolin-4-amine with appropriate reagents .

-

Metal-Catalyzed Couplings : Copper-mediated or palladium-catalyzed reactions can also introduce alkyl groups. For instance, CuI-assisted couplings in DMSO/NMP mixtures are used for C-S bond formation in related quinazoline derivatives .

Table 1: Representative Reaction Conditions

Structural and Analytical Data

-

NMR Analysis : Proton NMR spectra typically show characteristic signals for the quinazoline core (e.g., δ 9.00–10.36 ppm for NH groups) and aromatic protons (δ 7.30–8.70 ppm) . The THF-2-ylmethyl group exhibits δ 4.77 ppm for methylene protons .

-

Mass Spectrometry : Molecular ions are observed at m/z values corresponding to the molecular weight (e.g., 335 [M+H]+ for related derivatives) .

Potential Reaction Pathways

While no direct synthesis of the target compound is explicitly detailed in the provided sources, plausible pathways include:

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives, including N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine, exhibit significant anticancer properties. For example, related compounds have been evaluated as inhibitors of specific kinases involved in cancer progression, such as PAK4 (p21-activated kinase 4). A study demonstrated that certain quinazoline derivatives effectively suppressed the proliferation and invasion of human gastric cancer cells by downregulating PAK4-dependent pathways .

Inhibition of Kinase Activity

The compound's structural features suggest potential as a kinase inhibitor. Quinazolines are known to interact with ATP-binding sites in kinases, leading to modulation of signaling pathways critical for cell growth and survival. Studies have shown that modifications in the quinazoline structure can significantly enhance inhibitory potency against various kinases .

Neuroprotective Effects

Some quinazoline derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier and interact with neuronal receptors suggests they could be developed into therapeutic agents for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Quinazoline Core

Heterocyclic Amine Substituents

- N-((Tetrahydro-2H-pyran-4-yl)methyl)-6-iodoquinazolin-4-amine (5q): This compound () replaces the tetrahydrofuran (THF) ring with a tetrahydropyran (THP) group. The iodine at the 6-position enhances electrophilicity, favoring cross-coupling reactions in synthesis .

- The dimethoxy groups on the quinazoline core enhance electron density, possibly affecting π-π stacking with aromatic residues in target proteins .

Aromatic and Heteroaromatic Substituents

N-[(Furan-2-yl)methyl]-2-phenylquinazolin-4-amine (74U) :

The furan ring () is aromatic and less flexible than THF, reducing conformational adaptability. The phenyl group at the 2-position lacks the methyl substituent of the target’s p-tolyl group, decreasing lipophilicity and possibly weakening hydrophobic interactions .- 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (4): The thiophene and benzodioxole groups () introduce sulfur and oxygen heteroatoms, respectively.

Functional Group Impact on Physicochemical Properties

Solubility and LogP

- Compounds with polar substituents (e.g., THF, morpholine) exhibit improved aqueous solubility. For example, 6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(p-tolyl)piperazin-1-yl)quinazolin-4-amine (7b) () has a logP of ~3.5 due to its piperazine group, whereas the target compound’s THF-methyl group may lower logP to ~2.8, enhancing bioavailability .

Melting Points

Research Findings and Data Tables

Table 1. Comparative Physicochemical Properties

*Predicted using QikProp.

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. The unique structure of this compound, which includes a tetrahydrofuran moiety and a p-tolyl group, suggests potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of quinazoline derivatives, including this compound, typically involves interaction with various molecular targets such as enzymes and receptors. The following mechanisms have been proposed based on studies of similar compounds:

- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of specific kinases, which play critical roles in cell signaling pathways. For instance, derivatives have been shown to inhibit p21-activated kinase 4 (PAK4), which is implicated in cancer cell proliferation and metastasis .

- NF-κB Pathway Modulation : Some quinazoline derivatives selectively inhibit the activation of NF-κB in inflammatory cells, suggesting potential applications in treating inflammatory diseases . This pathway is crucial in regulating immune responses and inflammation.

- Cell Cycle Regulation : Compounds in this class may induce cell cycle arrest and apoptosis in cancer cells by modulating key regulatory proteins .

In Vitro Studies

- PAK4 Inhibition : A study on related quinazoline derivatives demonstrated that compounds with similar structures showed significant inhibition of PAK4 activity with IC50 values around 14.93 μM. This inhibition correlated with reduced proliferation and migration of gastric cancer cells .

- Anti-inflammatory Effects : Research indicated that certain quinazoline derivatives could inhibit NF-κB activation in macrophage-like cells while exhibiting low cytotoxicity, making them promising candidates for anti-inflammatory therapies .

Case Studies

| Study | Compound | Target | Result |

|---|---|---|---|

| LCH-7749944 | PAK4 | Moderate inhibition (IC50 = 14.93 μM), reduced cell proliferation | |

| Alkylthiourea Quinazolines | NF-κB | Selective inhibition with low cytotoxicity |

Comparative Analysis with Similar Compounds

This compound can be compared to other quinazoline derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Quinazoline | Basic structure | General kinase inhibition |

| 2-(p-Tolyl)quinazoline | Lacks tetrahydrofuran group | Reduced anti-inflammatory activity |

| N-(tetrahydrofuran-2-ylmethyl)quinazoline | Lacks p-tolyl group | Different pharmacological profile |

Q & A

Q. What are the optimal synthetic routes for N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with substitution of urea or anthranilic acid derivatives. For example, intermediate quinazolin-4-amine scaffolds can be generated via condensation of substituted benzoxazinones with thiourea or morpholine derivatives ( ). Key steps include:

- Step 1 : Reacting N-methyl anthranilic acid with thiophen-2-carboxylic acid to form benzoxazinone intermediates ().

- Step 2 : Introducing the tetrahydrofuran-2-ylmethyl group via nucleophilic substitution under reflux in tetrahydrofuran (THF) with catalysts like DMAP or triethylamine ().

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. THF), temperature (20–80°C), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) to improve yields ().

Q. How should researchers characterize this compound to confirm structural integrity?

Routine characterization involves:

- Spectral Analysis :

- Elemental Analysis : Validate C, H, N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% for analogous compounds) ().

- Mass Spectrometry : Molecular ion peaks at m/z 574.09 (C₂₉H₃₇ClFN₅O₄) ().

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of this compound’s pharmacological profile?

3D-QSAR studies map steric, electrostatic, and hydrophobic fields to correlate substituent effects with bioactivity. For example:

- Method : Use Comparative Molecular Field Analysis (CoMFA) on derivatives to identify regions where bulky groups enhance binding (e.g., para-tolyl group improves hydrophobic interactions) ().

- Application : Adjust the tetrahydrofuran moiety to balance solubility (polar oxygen) and lipophilicity (methyl group) for blood-brain barrier penetration ().

Key Finding : Derivatives with electron-withdrawing groups at the quinazoline 6-position show 2.5× higher analgesic activity in murine models ().

Q. What strategies resolve contradictions in reported biological activity data for quinazolin-4-amine derivatives?

Discrepancies often arise from assay conditions or structural variations. Mitigation approaches include:

- Standardized Assays : Use uniform protocols (e.g., MIC values for antimicrobial activity measured at 24-hour endpoints) ().

- Structural Controls : Compare N-((tetrahydrofuran-2-yl)methyl) analogs with morpholinyl or pyridyl substitutions to isolate substituent effects ().

- Data Normalization : Express activity relative to positive controls (e.g., IC₅₀ normalized to gefitinib for kinase inhibition) ().

Example : Anti-tubercular activity varied by >50% across studies due to differences in bacterial strain susceptibility ( vs. 17).

Q. How can molecular docking predict binding interactions of this compound with target proteins?

Docking studies (e.g., AutoDock Vina) identify key binding motifs:

- Target Selection : Prioritize kinases (e.g., EGFR) or microbial enzymes (e.g., PFOR in M. tuberculosis) ().

- Protocol :

- Prepare protein structure (PDB: 1M17 for EGFR).

- Generate ligand conformers accounting for tetrahydrofuran ring flexibility.

- Validate with MM-GBSA scoring to estimate ΔGbinding ().

- Outcome : The para-tolyl group forms π-π stacking with Phe723 in EGFR, while the tetrahydrofuran oxygen hydrogen-bonds to Thr766 ().

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

Common issues include poor solubility and metabolic instability:

- Solubility Enhancement : Introduce polar groups (e.g., morpholinylpropoxy) without disrupting target binding ().

- Metabolic Stability : Replace labile methyl groups with deuterated analogs or fluorinated substituents ().

- In Silico Tools : Use SwissADME to predict CYP450 metabolism hotspots (e.g., oxidation at tetrahydrofuran methyl) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.